2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide
Description
Chemical Structure and Properties 2-[3-(2-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide is a pyridazinone derivative featuring a 2-fluorophenyl substituent at the 3-position of the pyridazinone core and a pyridin-2-yl acetamide group. Its molecular formula is C₁₇H₁₂FN₃O₂, with a molecular weight of 309.3 g/mol. The compound’s structure combines electron-withdrawing (fluorine) and aromatic (pyridine) groups, which influence its chemical reactivity and biological interactions .
Characterization involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structural integrity .
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-13-6-2-1-5-12(13)14-8-9-17(24)22(21-14)11-16(23)20-15-7-3-4-10-19-15/h1-10H,11H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCZDYAOWZRXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide typically involves the reaction of 2-fluorobenzoyl chloride with hydrazine hydrate to form 2-fluorobenzohydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with 2-chloropyridine-3-carboxylic acid to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols.
Scientific Research Applications
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of signal transduction pathways and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone derivatives are a versatile class of bioactive molecules. Below is a detailed comparison of the target compound with its structural analogs, focusing on substituent effects and biological activities.
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Observations:
Substituent Position and Bioactivity: The 2-fluorophenyl group in the target compound may enhance lipophilicity and target binding compared to analogs with 4-fluorophenyl or methoxy groups .
Biological Activity Trends :
- Chlorophenyl analogs (e.g., ) exhibit stronger anti-inflammatory activity, possibly due to halogen-mediated interactions with inflammatory enzymes .
- Trifluorophenyl derivatives () show superior anticancer activity , attributed to fluorine’s electron-withdrawing effects enhancing metabolic stability .
Structural Uniqueness: The target compound’s combination of 2-fluorophenyl and pyridin-2-yl groups distinguishes it from other analogs.
Research Findings and Mechanistic Insights
- Kinase Inhibition: Pyridazinone derivatives are known to inhibit kinases (e.g., EGFR, VEGFR) via binding to the ATP pocket.
- Anti-inflammatory Pathways : Analogous compounds (e.g., ) suppress COX-2 and TNF-α expression, implying shared anti-inflammatory mechanisms .
- Metabolic Stability : Fluorine substituents reduce oxidative metabolism, as seen in trifluorophenyl analogs, which exhibit longer plasma half-lives .
Future Research Directions
Target Validation : Screen the compound against kinase panels and inflammatory markers to confirm predicted mechanisms.
SAR Optimization : Synthesize derivatives with fluorine at different positions or heterocyclic acetamide groups (e.g., thiazole) to enhance potency.
In Vivo Studies : Evaluate pharmacokinetics and toxicity in animal models, leveraging data from structurally related compounds .
Biological Activity
The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide (CAS Number: 1324083-71-7) is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by recent research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 404.4 g/mol. The structure features a pyridazinone core substituted with a fluorophenyl group and a pyridinylacetamide moiety, which may influence its biological activity.
Antimicrobial Activity
Recent studies indicate that derivatives of pyridazinones exhibit significant antimicrobial properties. For instance, one study demonstrated that compounds with similar structures showed activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were comparable to standard antibiotics like ciprofloxacin.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. The MTT assay, commonly used to assess cell viability, revealed that this compound exhibited cytotoxic effects on multiple cancer cell lines.
Case Studies
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In Vitro Studies :
- The compound was tested against human colon cancer cell lines (HCT116), showing an IC50 value indicating its potency compared to established anticancer drugs.
- A comparative analysis showed that the compound's activity was notably lower than that of 5-fluorouracil but still promising for further development.
-
Molecular Docking Studies :
- Molecular docking simulations indicated favorable interactions between the compound and key proteins involved in cancer pathways, suggesting a mechanism of action that warrants further investigation.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide, and what analytical techniques validate its purity?
- Answer : Synthesis typically involves multi-step reactions, starting with pyridazinone core formation followed by amide coupling. For example, pyridin-2-amine reacts with 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid under carbodiimide-mediated conditions (e.g., EDCI/HOBt) . Critical steps include controlling reaction temperature (60–80°C) and solvent choice (e.g., DMF or THF). Purity is validated via HPLC (>95% purity), H/C NMR (confirming acetamide linkage and fluorophenyl substitution), and high-resolution mass spectrometry (HRMS) .
Q. How does the structural configuration of this compound influence its biological activity?
- Answer : The 2-fluorophenyl group enhances lipophilicity and target binding via halogen bonding, while the pyridazinone core may interact with enzymatic active sites (e.g., kinase inhibition). The pyridin-2-yl acetamide moiety contributes to hydrogen-bonding interactions, as observed in structurally related compounds with anti-inflammatory or anticancer activity .
Q. What standard assays are used to evaluate its in vitro bioactivity?
- Answer : Common assays include:
- Enzyme inhibition : Kinase activity measured via ADP-Glo™ assays .
- Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory activity : COX-2 inhibition ELISA or NF-κB luciferase reporter assays .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities across studies?
- Answer : Discrepancies (e.g., varying IC values) may arise from differences in cell lines, assay conditions (e.g., serum concentration), or impurity profiles. Mitigation includes:
- Batch reproducibility testing : Compare multiple synthetic batches via LC-MS .
- Structural analogs : Test derivatives (e.g., 4-fluorophenyl vs. 2-fluorophenyl substitution) to isolate activity contributors .
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .
Q. How can computational modeling optimize its pharmacokinetic (PK) profile?
- Answer : Molecular dynamics simulations predict solubility and membrane permeability (e.g., LogP via ChemAxon). Docking studies (AutoDock Vina) identify modifications to enhance metabolic stability, such as replacing labile groups (e.g., ester moieties) or introducing fluorine atoms to block CYP450 oxidation .
Q. What experimental designs validate its mechanism of action in complex biological systems?
- Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Proteomics : SILAC labeling to quantify target protein expression changes .
- In vivo models : Xenograft studies with pharmacodynamic biomarkers (e.g., phospho-kinase levels) .
Methodological Recommendations
- Synthetic Optimization : Use flow chemistry to improve yield (>80%) and reduce side products .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for raw data sharing .
- Safety Profiling : Conduct Ames tests and hERG channel inhibition assays early in development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
